Ipsapirone

Beschreibung

See also: Ipsapirone Hydrochloride (active moiety of).

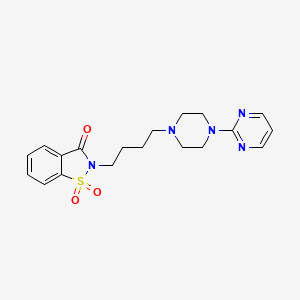

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,3-4,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJUVVIWVWFLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045688 | |

| Record name | Ipsapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95847-70-4 | |

| Record name | Ipsapirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95847-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipsapirone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipsapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPSAPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J9B11MN0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Ipsapirone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipsapirone is a selective partial agonist of the serotonin 5-HT1A receptor, belonging to the azapirone chemical class.[1] It has demonstrated both anxiolytic and antidepressant properties in preclinical and clinical studies.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of ipsapirone, including its receptor binding affinity, pharmacokinetics, and effects on central neurotransmitter systems. Detailed experimental protocols for key in vitro and in vivo studies are presented, along with a summary of its clinical trial performance in Generalized Anxiety Disorder (GAD) and Major Depressive Disorder (MDD).

Mechanism of Action

Ipsapirone's primary mechanism of action is its high-affinity partial agonism at 5-HT1A receptors.[3] It acts on both presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus and postsynaptic 5-HT1A receptors in various brain regions, including the hippocampus. Stimulation of presynaptic 5-HT1A autoreceptors leads to a reduction in the firing rate of serotonergic neurons and a subsequent decrease in serotonin release in projection areas like the hippocampus. This action is believed to contribute to its anxiolytic effects.

Receptor Binding Affinity

Ipsapirone exhibits high and selective affinity for the 5-HT1A receptor. Its binding affinity for other serotonin receptor subtypes and dopamine receptors is significantly lower, indicating a favorable selectivity profile.

Table 1: Receptor Binding Affinities (Ki) of Ipsapirone

| Receptor | Binding Affinity (Ki) |

| 5-HT1A | 10 nM |

| 5-HT2 | Modest activity at high concentrations |

| 5-HT3 | > 1000 nM |

| Dopamine D2 | > 10,000 nM |

| Dopamine D3 | > 10,000 nM |

| Dopamine D4 | > 10,000 nM |

Pharmacokinetics and Metabolism

Ipsapirone is orally administered and has an elimination half-life of approximately 1.3 to 2.7 hours. A significant aspect of its metabolism is the formation of the active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP). This metabolite has been shown to possess α2-adrenoceptor antagonist activity and is believed to contribute to some of the pharmacological effects observed with ipsapirone.

Table 2: Pharmacokinetic Parameters of Ipsapirone and its Metabolite 1-PP in Rats (Oral Administration of 10 mg/kg)

| Compound | Max Plasma Concentration (nmol/ml) | Half-life (min) | AUC Metabolite/Parent Drug Ratio |

| Ipsapirone | - | ~100 | - |

| 1-PP | 0.9 | 140-200 | 1 |

Data from Bianchi et al., 1988

Effects on Neurotransmitter Systems

Serotonergic System

As a 5-HT1A partial agonist, ipsapirone directly modulates the serotonergic system. In vivo microdialysis studies in rats have demonstrated that systemic administration of ipsapirone leads to a dose- and time-dependent reduction in serotonin output in the hippocampus. This is consistent with its inhibitory effect on the firing of dorsal raphe serotonergic neurons.

Dopaminergic System

Ipsapirone also influences the dopaminergic system, although its direct affinity for dopamine receptors is low. The effects on dopamine release are complex and appear to be dose-dependent. Low doses of ipsapirone have been shown to decrease extracellular dopamine release in the murine nucleus accumbens, while high doses can increase it. Furthermore, ipsapirone has been found to enhance dopamine release in the prefrontal cortex, an effect thought to be mediated by the activation of 5-HT1A heteroreceptors on dopaminergic nerve terminals.

Preclinical Pharmacology

Anxiolytic Activity

Ipsapirone has demonstrated anxiolytic properties in various animal models. In the ultrasonic vocalization test in rats, a model of conditioned anxiety, ipsapirone dose-dependently inhibited shock-induced vocalizations. It has also been shown to inhibit foot shock-induced aggression and passive avoidance behavior in rats, with ED50 values of 2.2 mg/kg and 0.5 mg/kg, respectively.

Antidepressant Activity

The antidepressant potential of ipsapirone has also been investigated in preclinical models, though specific models and results are less consistently detailed in the provided search results. The theoretical basis for its antidepressant effect lies in the hypothesis that direct-acting 5-HT1A agonists should exhibit antidepressant properties, similar to the proposed mechanism of selective serotonin reuptake inhibitors (SSRIs).

Clinical Trials

Ipsapirone has been evaluated in clinical trials for both Generalized Anxiety Disorder (GAD) and Major Depressive Disorder (MDD).

Generalized Anxiety Disorder (GAD)

In a 5-week, multicenter, dose-finding study in 267 outpatients with GAD, ipsapirone at a dose of 5.0 mg three times daily (tid) demonstrated consistently superior improvement in anxiety symptoms compared to placebo. Higher doses (7.5 mg tid) were associated with a dose-proportional increase in adverse events, which may have diminished its effectiveness.

Major Depressive Disorder (MDD)

The efficacy of ipsapirone in MDD has been investigated in several placebo-controlled trials. While some studies have shown statistically significant improvements in depressive symptoms with ipsapirone treatment, the magnitude of the effect has been described as modest. For instance, a study reported that ipsapirone was more effective than placebo in patients with neurotic depression. However, a large multicenter study with a controlled-release formulation did not find a significant difference in the primary efficacy outcome compared to placebo.

Experimental Protocols

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of ipsapirone for various neurotransmitter receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from specific brain regions (e.g., hippocampus for 5-HT1A receptors) or from cells expressing the recombinant receptor of interest.

-

Radioligand Binding: A specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of ipsapirone.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of ipsapirone that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

-

Objective: To measure the extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in specific brain regions of freely moving animals following ipsapirone administration.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, prefrontal cortex).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate. The resulting dialysate is collected at regular intervals.

-

Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.

-

Electrophysiological Recordings

-

Objective: To assess the effect of ipsapirone on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

-

Methodology:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus to record the extracellular single-unit activity of identified serotonergic neurons.

-

Drug Administration: Ipsapirone is administered systemically (e.g., intravenously or intraperitoneally).

-

Data Acquisition and Analysis: The firing rate of the neurons is recorded before and after drug administration. The change in firing rate is quantified to determine the inhibitory effect of the drug.

-

Animal Models of Anxiety: Ultrasonic Vocalization Test

-

Objective: To evaluate the anxiolytic-like effects of ipsapirone in a model of conditioned fear.

-

Methodology:

-

Conditioning: Rats are placed in a chamber and presented with a conditioned stimulus (e.g., a tone) followed by a brief, mild foot shock (unconditioned stimulus). This pairing leads to the association of the tone with the shock.

-

Testing: On the test day, the rat is placed back in the chamber, and the conditioned stimulus is presented without the shock. The ultrasonic vocalizations (a sign of distress) emitted by the rat are recorded.

-

Drug Treatment: Ipsapirone or a vehicle is administered prior to the testing session.

-

Data Analysis: The duration and frequency of ultrasonic vocalizations are measured and compared between the drug-treated and vehicle-treated groups. A reduction in vocalizations indicates an anxiolytic-like effect.

-

Signaling Pathways and Experimental Workflows

Caption: Ipsapirone's primary mechanism of action on serotonergic neurons.

Caption: Ipsapirone's modulation of dopamine release in the prefrontal cortex.

Caption: Workflow for in vivo microdialysis experiments.

References

Neurobiological Correlates of Ipsapirone's Anxiolytic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the neurobiological mechanisms underlying the anxiolytic effects of ipsapirone. By synthesizing data from preclinical and clinical studies, this document offers a comprehensive overview of its pharmacodynamics, receptor interactions, and influence on key neurotransmitter systems.

Core Mechanism of Action: 5-HT1A Receptor Partial Agonism

Ipsapirone is a selective partial agonist at the serotonin 1A (5-HT1A) receptor. Its anxiolytic properties are primarily attributed to its interaction with these receptors, which are strategically located in brain regions critical for mood and anxiety regulation. Ipsapirone acts as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus and as a partial agonist at postsynaptic 5-HT1A receptors found in cortical and limbic areas.[1]

The binding of ipsapirone to presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus leads to a decrease in the firing rate of serotonin neurons.[2] This action reduces the synthesis and release of serotonin in projection areas such as the hippocampus and prefrontal cortex.[2] The initial reduction in serotonergic neurotransmission is thought to be a key mechanism in mediating its anxiolytic effects.

Simultaneously, ipsapirone acts as a partial agonist at postsynaptic 5-HT1A receptors in regions like the hippocampus and cortex. This partial agonism is believed to contribute to the therapeutic effects, particularly with chronic administration, by modulating neuronal excitability in circuits implicated in anxiety.

Quantitative Data Summary

The following tables summarize the quantitative data regarding ipsapirone's receptor binding affinity, its effects on neurotransmitter levels, and its clinical efficacy in Generalized Anxiety Disorder (GAD).

Table 1: Receptor Binding Affinity of Ipsapirone

| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |

| 5-HT1A | 10 nM | Rat Hippocampus |

Note: While ipsapirone has a high affinity for the 5-HT1A receptor, it displays a lower affinity for dopamine D2 and alpha1-adrenergic receptors, though specific Ki values are not consistently reported in the literature.

Table 2: Effects of Ipsapirone on Neurotransmitter Release

| Brain Region | Neurotransmitter | Effect | Dose (mg/kg) | Species | Reference |

| Nucleus Accumbens | Dopamine | Biphasic: Decrease at low dose, Increase at high dose | 0.1 (decrease), 3 (increase) | Rat | |

| Striatum | Dopamine | Increase | 0.3, 1, 3 | Rat | |

| Prefrontal Cortex | Dopamine | Dose-dependent increase | 5, 10 | Rat |

Table 3: Clinical Efficacy of Ipsapirone in Generalized Anxiety Disorder (GAD)

| Study | Dosages | Primary Outcome Measure | Key Finding | Reference |

| Cutler et al., 1993 | 10-30 mg/day | Hamilton Anxiety Scale (HAM-A) | Ipsapirone was significantly superior to placebo in reducing HAM-A scores. | |

| Borison et al., 1992 | 15 mg and 30 mg/day | Hamilton Anxiety Scale (HAM-A) | Both doses were therapeutically superior to placebo. | |

| Rickels et al., 1993 | 5 mg and 10 mg t.i.d. | Hamilton Anxiety Scale (HAM-A) | 5 mg t.i.d. was identified as the optimal dose, showing significant improvement over placebo. | |

| Amsterdam et al., 1996 | 2.5mg, 5.0mg and 7.5mg t.i.d | Hamilton Anxiety Scale (HAM-A) | The 5.0mg group showed consistently superior improvement in all efficacy variables. |

Signaling Pathways and Visualizations

The anxiolytic effects of ipsapirone are initiated by its binding to the 5-HT1A receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular events that ultimately modulate neuronal activity.

Presynaptic 5-HT1A Autoreceptor Signaling

Activation of presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus leads to the dissociation of the Gi/o alpha subunit from the beta-gamma subunit of the G-protein. The beta-gamma subunit then directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels. This activation results in an efflux of potassium ions, leading to hyperpolarization of the neuron and a subsequent decrease in its firing rate and serotonin release.

Postsynaptic 5-HT1A Receptor Signaling

In postsynaptic neurons, ipsapirone's partial agonism at 5-HT1A receptors also activates Gi/o proteins. This leads to the inhibition of adenylyl cyclase by the alpha subunit, resulting in decreased cyclic AMP (cAMP) levels. Similar to the presynaptic mechanism, the beta-gamma subunit can activate GIRK channels, leading to hyperpolarization and a decrease in neuronal excitability.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the neurobiological correlates of ipsapirone's anxiolytic effects.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of ipsapirone for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Rat hippocampal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.

-

Binding Assay: The membrane preparation is incubated with a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of unlabeled ipsapirone.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of ipsapirone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effect of ipsapirone on extracellular levels of serotonin and dopamine in specific brain regions of freely moving rats.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., dorsal raphe nucleus, hippocampus, prefrontal cortex, nucleus accumbens, or striatum) of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Dialysate Collection: Following a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Ipsapirone or vehicle is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

Neurotransmitter Analysis: The concentrations of serotonin, dopamine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline concentrations.

Extracellular Single-Unit Recording

Objective: To assess the effect of ipsapirone on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

Methodology:

-

Animal Preparation: A rat is anesthetized, and its head is fixed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus. Serotonergic neurons are identified by their characteristic slow and regular firing pattern.

-

Recording: The spontaneous firing rate of individual neurons is recorded.

-

Drug Administration: Ipsapirone is administered intravenously or intraperitoneally in increasing doses.

-

Data Analysis: The change in the firing rate of the neuron in response to ipsapirone administration is recorded and analyzed. The firing rate is typically expressed in spikes per second (Hz).

Ultrasonic Vocalization (USV) Test

Objective: To evaluate the anxiolytic-like effects of ipsapirone in a preclinical model of anxiety.

Methodology:

-

Animal Model: Rat pups are used, as they emit ultrasonic vocalizations (USVs) in the 35-45 kHz range when separated from their mother and littermates, a behavior interpreted as a sign of distress.

-

Procedure: Pups are briefly separated from their mother and placed in an isolation chamber.

-

Drug Administration: Pups are pre-treated with ipsapirone or vehicle.

-

Recording: The number and duration of USVs are recorded for a set period (e.g., 5 minutes) using a specialized ultrasound detector and recording software.

-

Data Analysis: The total number and duration of USVs are compared between the ipsapirone-treated and vehicle-treated groups. A significant reduction in USVs in the ipsapirone group is indicative of an anxiolytic-like effect.

Geller-Seifter Conflict Test

Objective: To assess the anti-conflict (anxiolytic) properties of ipsapirone.

Methodology:

-

Apparatus: A standard operant conditioning chamber equipped with a lever and a device for delivering a mild foot shock.

-

Training: Rats are trained to press a lever for a food reward.

-

Conflict Procedure: The test consists of alternating periods of reinforcement and punishment. During the punishment phase, each lever press for a food reward is paired with a mild electric shock. This creates a conflict between the motivation to obtain food and the desire to avoid the shock.

-

Drug Administration: Animals are treated with ipsapirone or vehicle before the test session.

-

Data Analysis: The number of lever presses during the punished and unpunished periods is recorded. Anxiolytic drugs, like ipsapirone, are expected to increase the number of lever presses during the punished periods, indicating a reduction in the suppressive effect of the punishment.

Conclusion

The anxiolytic effects of ipsapirone are intricately linked to its activity as a 5-HT1A receptor partial agonist. Its primary neurobiological correlates include the suppression of serotonergic neuron firing in the dorsal raphe nucleus via presynaptic autoreceptor activation and the modulation of neuronal excitability in limbic and cortical structures through postsynaptic receptor engagement. These actions lead to a net reduction in serotonergic tone and a complex, dose-dependent modulation of dopaminergic activity. The preclinical and clinical data robustly support the role of the 5-HT1A receptor as a key target for anxiolytic drug development. The experimental protocols detailed herein provide a framework for the continued investigation of novel compounds targeting this critical neurobiological system.

References

An In-Depth Technical Guide to Ipsapirone's Interaction with Presynaptic vs. Postsynaptic 5-HT1A Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ipsapirone, a selective partial agonist of the 5-HT1A receptor, exhibits distinct functional profiles depending on its site of action within the central nervous system. At presynaptic 5-HT1A autoreceptors, primarily located in the dorsal raphe nucleus, ipsapirone acts as a full agonist, potently inhibiting neuronal firing and subsequent serotonin (5-HT) release. In contrast, at postsynaptic 5-HT1A heteroreceptors, abundant in regions like the hippocampus, it behaves as a partial agonist. This functional dichotomy is critical to its therapeutic effects, including its anxiolytic and antidepressant properties. This guide provides a comprehensive technical overview of ipsapirone's differential interactions, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Quantitative Analysis of Receptor Binding and Functional Activity

The differential effects of ipsapirone are rooted in its binding affinity and functional potency at presynaptic and postsynaptic 5-HT1A receptors. The following tables summarize key quantitative data for ipsapirone in comparison to the endogenous ligand serotonin and the prototypical 5-HT1A agonist, 8-OH-DPAT.

| Ligand | Receptor Location | Brain Region | Binding Affinity (Ki, nM) | Reference |

| Ipsapirone | Presynaptic | Dorsal Raphe | ~10 | [1] |

| Ipsapirone | Postsynaptic | Hippocampus | ~10 | [1] |

| 8-OH-DPAT | Presynaptic | Dorsal Raphe | ~1-5 | [2] |

| 8-OH-DPAT | Postsynaptic | Hippocampus | ~1-5 | [2] |

| Serotonin | Presynaptic | Dorsal Raphe | ~1-10 | [2] |

| Serotonin | Postsynaptic | Hippocampus | ~1-10 |

| Ligand | Receptor Location | Brain Region | Functional Activity | EC50 (nM) | Reference |

| Ipsapirone | Presynaptic | Dorsal Raphe | Full Agonist | Not explicitly stated, but potent | |

| Ipsapirone | Postsynaptic | Hippocampus | Partial Agonist | Not explicitly stated | |

| 8-OH-DPAT | Presynaptic | Dorsal Raphe | Full Agonist | ~10-50 | |

| 8-OH-DPAT | Postsynaptic | Hippocampus | Full/Partial Agonist | ~10-100 | |

| Serotonin | Presynaptic | Dorsal Raphe | Full Agonist | ~10-50 | |

| Serotonin | Postsynaptic | Hippocampus | Full Agonist | ~10-100 |

Signaling Pathways: A Tale of Two Receptors

The differential functional outcomes of ipsapirone at presynaptic and postsynaptic 5-HT1A receptors can be attributed, in part, to variations in their downstream signaling cascades.

Presynaptic 5-HT1A Autoreceptor Signaling in the Dorsal Raphe

Activation of presynaptic 5-HT1A autoreceptors by ipsapirone leads to a robust inhibition of neuronal firing. This is primarily mediated through the coupling to the Gαi3 subtype of inhibitory G-proteins. This initiates a signaling cascade that results in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in the firing rate of serotonergic neurons.

Postsynaptic 5-HT1A Heteroreceptor Signaling in the Hippocampus

In contrast to its action in the dorsal raphe, ipsapirone's partial agonism at postsynaptic 5-HT1A receptors in the hippocampus is associated with a different G-protein coupling profile. Here, the receptor predominantly couples to Gαo proteins. While this also leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, the downstream effects on neuronal excitability are more nuanced and contribute to its modulatory role in hippocampal function.

Key Experimental Protocols

The characterization of ipsapirone's differential receptor interactions relies on a suite of sophisticated experimental techniques. Detailed methodologies for three key approaches are provided below.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of ipsapirone for 5-HT1A receptors in different brain regions.

Objective: To quantify the binding affinity of ipsapirone to 5-HT1A receptors in membrane preparations from the dorsal raphe and hippocampus.

Materials:

-

Rat brain tissue (dorsal raphe and hippocampus)

-

[³H]8-OH-DPAT (radioligand)

-

Ipsapirone (unlabeled competitor)

-

Serotonin (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Dissect the dorsal raphe and hippocampus from rat brains on ice. Homogenize the tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Binding Reaction: In test tubes, combine the membrane preparation, [³H]8-OH-DPAT at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled ipsapirone. For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of serotonin.

-

Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of ipsapirone to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of extracellular serotonin levels in specific brain regions of freely moving animals, providing a dynamic view of the effects of ipsapirone on serotonergic neurotransmission.

Objective: To measure the effect of systemic ipsapirone administration on extracellular serotonin levels in the dorsal raphe and hippocampus.

Materials:

-

Rats

-

Ipsapirone

-

Microdialysis probes

-

Stereotaxic apparatus

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ED)

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis probe into the target brain region (dorsal raphe or hippocampus) using stereotaxic coordinates. Secure the probe with dental cement. Allow the animal to recover.

-

Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples into vials in a fraction collector for a baseline period (e.g., 60-90 minutes) to establish stable extracellular serotonin levels.

-

Drug Administration: Administer ipsapirone (e.g., via intraperitoneal injection) or vehicle.

-

Post-Drug Collection: Continue collecting dialysate samples for several hours post-injection.

-

Sample Analysis: Analyze the dialysate samples for serotonin content using HPLC-ED.

-

Data Analysis: Express serotonin levels as a percentage of the pre-drug baseline. Compare the effects of ipsapirone between the dorsal raphe and hippocampus.

Extracellular Single-Unit Recording

This electrophysiological technique directly measures the firing rate of individual neurons in response to drug application, providing a real-time assessment of ipsapirone's effects on neuronal activity.

Objective: To record the firing rate of serotonergic neurons in the dorsal raphe and pyramidal neurons in the hippocampus in response to ipsapirone.

Materials:

-

Anesthetized or freely moving rat

-

Stereotaxic frame

-

Glass micropipettes (recording electrodes)

-

Amplifier and data acquisition system

-

Iontophoresis or pressure ejection system for drug application

-

Ipsapirone solution

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. A craniotomy is performed over the target brain region.

-

Electrode Placement: Slowly lower a glass micropipette into the dorsal raphe or hippocampus until the characteristic action potentials of a single neuron are isolated.

-

Baseline Recording: Record the spontaneous firing rate of the neuron for a stable baseline period.

-

Drug Application: Apply ipsapirone locally via iontophoresis or pressure ejection from a multi-barreled pipette attached to the recording electrode.

-

Recording and Recovery: Record the change in firing rate during and after drug application. Allow for a recovery period to see if the firing rate returns to baseline.

-

Data Analysis: Quantify the change in firing rate in response to ipsapirone. Compare the magnitude and direction of the change between neurons in the dorsal raphe and hippocampus.

Conclusion and Future Directions

Ipsapirone's distinct actions at presynaptic and postsynaptic 5-HT1A receptors underscore the complexity of serotonergic modulation in the brain. Its full agonism at presynaptic autoreceptors leads to a rapid reduction in serotonin release, contributing to its initial anxiolytic effects. In contrast, its partial agonism at postsynaptic heteroreceptors allows for a more nuanced modulation of neuronal activity in circuits critical for mood and cognition. This differential pharmacology is a key consideration in the development of novel therapeutics targeting the 5-HT1A receptor.

Future research should focus on elucidating the potential for biased agonism of ipsapirone and other 5-HT1A ligands, exploring whether specific signaling pathways downstream of the receptor can be selectively targeted to enhance therapeutic efficacy and minimize side effects. Further investigation into the precise molecular determinants of G-protein coupling at presynaptic versus postsynaptic 5-HT1A receptors will also be crucial for the rational design of next-generation serotonergic drugs.

References

Ipsapirone's potential as a therapeutic agent for anxiety and depression

An In-Depth Technical Guide to Ipsapirone's Potential as a Therapeutic Agent for Anxiety and Depression

Executive Summary

Ipsapirone, a member of the azapirone chemical class, is a selective partial agonist of the serotonin 1A (5-HT1A) receptor.[1] It has been investigated for its anxiolytic and antidepressant properties in numerous preclinical and clinical studies.[1] This document provides a comprehensive technical overview of ipsapirone, consolidating data on its mechanism of action, preclinical pharmacology, clinical efficacy, and safety profile. Detailed experimental protocols for key assays are provided, alongside quantitative data summaries and visualizations of critical pathways and processes to support researchers, scientists, and drug development professionals in evaluating its therapeutic potential. While demonstrating efficacy in Generalized Anxiety Disorder (GAD), its utility in Major Depressive Disorder (MDD) is modest, and its side-effect profile presents challenges compared to newer agents.[2][3][4]

Introduction

The azapirones, including buspirone, gepirone, and ipsapirone, represent a class of non-benzodiazepine anxiolytics and antidepressants. Unlike benzodiazepines, which modulate the GABA-A receptor, azapirones primarily target the serotonergic system, specifically the 5-HT1A receptor. This distinct mechanism offers the advantage of a lack of abuse potential, physical dependence, or significant sedative effects. Ipsapirone was developed as a novel anxiolytic with high specificity for the 5-HT1A receptor and has been the subject of extensive research to characterize its therapeutic window for anxiety and depression.

Mechanism of Action

Ipsapirone's pharmacological effects are primarily mediated through its activity as a high-affinity partial agonist at 5-HT1A receptors. This interaction occurs at both presynaptic and postsynaptic receptor sites, leading to a complex modulation of the serotonin system.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein-coupled receptor (GPCR) negatively coupled to adenylyl cyclase. As a partial agonist, ipsapirone binds to these receptors and elicits a response that is lower than that of the endogenous full agonist, serotonin.

-

Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus, these receptors act as a negative feedback mechanism. Ipsapirone's agonism at these sites suppresses neuronal firing, leading to a reduction in the synthesis and release of serotonin in projection areas like the hippocampus and cortex.

-

Postsynaptic Heteroreceptors: Located on non-serotonergic neurons in limbic areas such as the hippocampus, septum, and amygdala, these receptors mediate the direct effects of serotonin on target cells. Ipsapirone's partial agonism at these sites can mimic or attenuate the effects of synaptic serotonin.

The leading hypothesis for the therapeutic action of 5-HT1A agonists involves the desensitization of presynaptic 5-HT1A autoreceptors over time with chronic treatment. This desensitization is thought to disinhibit the serotonergic neurons, leading to a restoration of serotonin release and enhanced serotonergic neurotransmission in key brain circuits implicated in mood and anxiety.

Preclinical Pharmacology

Preclinical studies have established ipsapirone's receptor binding profile and its functional effects in vitro and in vivo.

Receptor Binding Profile

Ipsapirone is a selective ligand for the 5-HT1A receptor with high affinity. Its binding characteristics have been determined through radioligand binding assays.

Table 1: Ipsapirone Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|

| 5-HT1A | 10 nM (in rat hippocampal membranes) | |

| α2-Adrenoceptor | Low affinity (activity mediated by metabolite) |

| Other Receptors | Fails to affect other neurotransmitter receptors | |

In Vivo Neurochemical Effects

In vivo microdialysis experiments in rats have elucidated the functional consequences of ipsapirone's receptor engagement.

-

Serotonin (5-HT) Release: Systemic administration of ipsapirone leads to a dose- and time-dependent reduction in extracellular 5-HT levels in the hippocampus, consistent with its agonist action at presynaptic 5-HT1A autoreceptors.

-

Dopamine (DA) Release: The effects on dopamine are more complex. Low doses of ipsapirone have been shown to decrease extracellular dopamine release in the nucleus accumbens, while high doses (greater than 0.1 mg/kg) increase it in both the nucleus accumbens and the striatum.

Animal Models of Anxiety and Depression

Ipsapirone has demonstrated anxiolytic and antidepressant-like properties in various rodent models.

Table 2: Efficacy of Ipsapirone in Animal Models

| Model | Species | Effect | Efficacy (ED50) | Reference |

|---|---|---|---|---|

| Foot Shock-Induced Aggression | Rat | Inhibition | 2.2 mg/kg | |

| Passive Avoidance Behavior | Rat | Inhibition | 0.5 mg/kg | |

| Ultrasonic Vocalization Test | Rat | Inhibition of shock-induced vocalization | Dose-dependent |

| Chronic Mild Stress | Rat | No reversal of stress-induced anhedonia | 5 mg/kg i.p., b.i.d. | |

Clinical Efficacy

Ipsapirone has been evaluated in numerous clinical trials for both GAD and MDD.

Generalized Anxiety Disorder (GAD)

Multiple placebo-controlled trials have demonstrated ipsapirone's efficacy in treating GAD.

Table 3: Summary of Key Clinical Trials of Ipsapirone in GAD

| Study | Design | N | Treatment Arms | Duration | Primary Outcome | Key Findings | Reference |

|---|---|---|---|---|---|---|---|

| Cutler et al. (1994) | Multicenter, DB, PC | 267 | Ipsapirone (2.5, 5.0, 7.5 mg t.i.d.), Placebo | 4 weeks | HAM-A | 5.0 mg group showed consistently superior improvement over placebo (p < 0.05). 7.5 mg was less effective due to adverse events. | |

| Borison et al. (1990) | DB, PC | - | Ipsapirone (15, 30 mg/day), Diazepam (15 mg/day), Placebo | 4 weeks | - | Both active drugs were therapeutically superior to placebo. 30 mg ipsapirone produced significant GI disturbances. | |

| Feighner et al. (1993) | Multicenter, DB, PC | 249 | Ipsapirone (5, 10 mg t.i.d.), Diazepam (5 mg t.i.d.), Placebo | 4 weeks | - | 5 mg t.i.d. was the optimal dose and superior to placebo. 10 mg t.i.d. had higher discontinuation rates. | |

| Rickels et al. (1993) | Multicenter, DB, PC | 90 | Ipsapirone (10-30 mg/day), Lorazepam (2-6 mg/day), Placebo | 4-8 weeks | HAM-A, CGI | Ipsapirone and lorazepam were significantly superior to placebo (p < .05). |

DB = Double-Blind, PC = Placebo-Controlled, HAM-A = Hamilton Anxiety Rating Scale, CGI = Clinical Global Impression

Major Depressive Disorder (MDD)

The evidence for ipsapirone as an antidepressant is less robust than for its anxiolytic effects.

Table 4: Summary of Key Clinical Trials of Ipsapirone in MDD

| Study | Design | N | Treatment Arms | Duration | Primary Outcome | Key Findings | Reference |

|---|---|---|---|---|---|---|---|

| Stahl et al. (1998) | Multicenter, DB, PC | 373 | Ipsapirone (5, 7.5, 10 mg t.i.d.), Placebo | 8 weeks | HAM-D | 7.5 mg group showed a statistically significant improvement vs. placebo (p=0.010), but the magnitude of effect was modest (~2.5 points on HAM-D). | |

| Heller et al. (1990) | DB, PC | 34 (Neurotic Depression) | Ipsapirone (7.5 mg t.i.d.), Placebo | 4 weeks | HAM-D | Significant reduction in HAM-D for ipsapirone (-13.13) vs. placebo (-3.19) (p < .001). | |

| Pecknold et al. (2002) | Multicenter, DB, PC | 390 | CR Ipsapirone (10, 30, 50 mg/day), Placebo | 8 weeks | HAM-D | No significant difference in efficacy between treatment groups and placebo overall. |

DB = Double-Blind, PC = Placebo-Controlled, HAM-D = Hamilton Depression Rating Scale, CR = Controlled-Release

Pharmacokinetics and Metabolism

Ipsapirone has a relatively short elimination half-life of 1.3 to 2.7 hours, necessitating multiple daily doses for the immediate-release formulation. It is metabolized in the liver, with a key metabolite being 1-(2-pyrimidinyl)-piperazine (PmP). This metabolite is also formed from buspirone and gepirone and contributes to the overall pharmacological profile, notably by acting as an alpha 2-adrenoceptor antagonist.

Safety and Tolerability

Ipsapirone is generally less well-tolerated than placebo and its side effects are dose-dependent.

Table 5: Common Adverse Events Reported in Clinical Trials (>Placebo)

| Adverse Event | Frequency | Reference |

|---|---|---|

| Dizziness | Significantly more than placebo at all effective doses | |

| Nausea | Increased at doses of 5.0 mg t.i.d. and higher | |

| Headache | Increased at doses of 7.5 mg t.i.d. and higher | |

| Paresthesia | Increased at doses of 7.5 mg t.i.d. and higher | |

| Sweating | Increased at doses of 7.5 mg t.i.d. and higher |

| Sedation / Asthenia | Reported, particularly at higher doses | |

Importantly, no life-threatening adverse events or significant changes in laboratory values or ECGs have been reported in major trials.

Key Experimental Methodologies

5-HT1A Receptor Binding Assay (Competition)

This protocol describes a method to determine the inhibitory constant (Ki) of a test compound like ipsapirone by measuring its ability to displace a known radioligand from the 5-HT1A receptor.

Objective: To determine the affinity (Ki) of ipsapirone for the 5-HT1A receptor.

Materials:

-

Receptor Source: Rat hippocampal membrane homogenates or cells expressing cloned human 5-HT1A receptors.

-

Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM unlabeled Serotonin or 8-OH-DPAT.

-

Test Compound: Ipsapirone, prepared in a series of dilutions.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold assay buffer. Perform differential centrifugation to isolate the membrane fraction containing the receptors. Resuspend the final pellet in fresh buffer and determine protein concentration.

-

Assay Setup: In triplicate, prepare tubes for:

-

Total Binding: Membrane + Buffer + [3H]8-OH-DPAT (at a fixed concentration near its Kd).

-

Non-specific Binding: Total binding components + 10 µM unlabeled Serotonin.

-

Competition Binding: Total binding components + varying concentrations of ipsapirone.

-

-

Incubation: Incubate all tubes at 25°C for 60 minutes to allow binding to reach equilibrium.

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of ipsapirone.

-

Use non-linear regression analysis to determine the IC50 (the concentration of ipsapirone that inhibits 50% of specific radioligand binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Serotonin Release

This protocol outlines the in vivo microdialysis technique to measure extracellular serotonin levels in the brain of a freely moving rat following ipsapirone administration.

Objective: To measure the effect of systemic ipsapirone on extracellular serotonin concentrations in the rat hippocampus.

Materials:

-

Subjects: Adult male Sprague-Dawley rats.

-

Surgical Equipment: Stereotaxic apparatus, microdialysis guide cannula, microdialysis probe (e.g., 2-4 mm membrane).

-

Perfusion System: Syringe pump, tubing, artificial cerebrospinal fluid (aCSF).

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Test Compound: Ipsapirone dissolved in a suitable vehicle (e.g., saline).

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the target brain region (e.g., ventral hippocampus). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion & Equilibration: Connect the probe to the perfusion system and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-120 minutes.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of extracellular serotonin.

-

Drug Administration: Administer ipsapirone (e.g., via intraperitoneal injection) at the desired dose.

-

Post-Injection Collection: Continue collecting dialysate samples at the same intervals for several hours to monitor the drug-induced changes in serotonin levels.

-

Sample Analysis: Immediately inject the collected dialysate samples into the HPLC-ECD system to quantify the concentration of serotonin.

-

Data Analysis: Express the serotonin concentration in each post-injection sample as a percentage of the average baseline concentration. Plot the mean percent baseline against time to visualize the neurochemical effect of ipsapirone.

Clinical Trial Protocol for GAD (Phase II/III Outline)

This protocol provides a general framework for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of ipsapirone in patients with GAD.

Objective: To assess the efficacy and safety of a fixed dose of ipsapirone compared to placebo in outpatients with GAD.

Study Design:

-

Multicenter, randomized, double-blind, parallel-group, placebo-controlled.

Inclusion Criteria:

-

Diagnosis of GAD according to DSM-5 criteria.

-

Hamilton Anxiety Rating Scale (HAM-A) total score ≥ 18 at screening and baseline.

-

Age 18-65 years.

Exclusion Criteria:

-

Primary diagnosis of another major psychiatric disorder (e.g., MDD, panic disorder).

-

Significant medical illness.

-

Current use of other psychotropic medications.

-

History of substance use disorder.

Procedure:

-

Screening Phase (1 week): Patients undergo initial assessments and a single-blind placebo run-in period to exclude high placebo responders.

-

Randomization: Eligible patients are randomized to receive either ipsapirone (e.g., 5.0 mg t.i.d.) or a matching placebo.

-

Double-Blind Treatment Phase (4-8 weeks): Patients take the assigned study medication. Efficacy and safety assessments are conducted at baseline and at regular intervals (e.g., weeks 1, 2, 4, 6, 8).

-

Discontinuation/Washout Phase (1-2 weeks): Medication is tapered or replaced with placebo to assess for discontinuation symptoms.

Assessments:

-

Primary Efficacy Measure: Change from baseline in the total HAM-A score at the end of the treatment phase.

-

Secondary Efficacy Measures: Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales, patient-rated scales (e.g., Zung Anxiety Scale).

-

Safety Measures: Monitoring and recording of all adverse events, vital signs, ECGs, and clinical laboratory tests.

Statistical Analysis:

-

The primary analysis will be an intent-to-treat (ITT) analysis of the change in HAM-A score, using a mixed-effects model for repeated measures (MMRM) or analysis of covariance (ANCOVA).

Conclusion and Future Directions

Ipsapirone is a selective 5-HT1A partial agonist with a well-characterized mechanism of action. Clinical data provide clear evidence for its efficacy as an anxiolytic in the treatment of GAD, with an optimal dose appearing to be around 5 mg t.i.d. Its potential as a primary antidepressant is less compelling; while statistically significant effects have been observed, the magnitude of improvement over placebo is modest, and the side-effect profile is less favorable than that of many newer antidepressants.

For drug development professionals, ipsapirone serves as a critical case study. Its development highlights the therapeutic potential of targeting the 5-HT1A receptor for anxiety. However, it also underscores the challenges of balancing efficacy with tolerability and the difficulty in translating a strong theoretical mechanism into a robust antidepressant effect. Future research could focus on developing novel 5-HT1A receptor modulators with improved pharmacokinetic profiles (e.g., longer half-life for once-daily dosing) and a more favorable balance between presynaptic and postsynaptic receptor activity to enhance therapeutic effects while minimizing adverse events.

References

The Role of Ipsapirone in Modulating Serotonergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipsapirone is a selective partial agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class. It has demonstrated both anxiolytic and antidepressant properties in preclinical and clinical investigations. This technical guide provides an in-depth analysis of ipsapirone's mechanism of action, focusing on its modulation of the serotonergic system. We will explore its receptor binding profile, the downstream signaling cascades it initiates, and its functional consequences on serotonergic neurotransmission as evidenced by key experimental data. This document aims to serve as a comprehensive resource for professionals in the fields of neuroscience and drug development.

Introduction

The serotonergic system, with its diverse array of receptors and widespread projections throughout the central nervous system, plays a crucial role in regulating mood, anxiety, cognition, and other physiological processes. The 5-HT1A receptor subtype, a G-protein coupled receptor, is a key therapeutic target for anxiolytics and antidepressants. Ipsapirone emerges as a significant research tool and potential therapeutic agent due to its high affinity and selectivity for this receptor. This guide will systematically dissect the molecular and physiological effects of ipsapirone on serotonergic neurotransmission.

Mechanism of Action

Ipsapirone's primary mechanism of action is its partial agonism at the 5-HT1A receptor. This interaction occurs at two key locations:

-

Presynaptic Somatodendritic Autoreceptors: Located on serotonin neurons in the raphe nuclei, the stimulation of these autoreceptors by ipsapirone leads to a decrease in the firing rate of these neurons. This, in turn, reduces the synthesis and release of serotonin in terminal projection areas such as the hippocampus and cortex.[1]

-

Postsynaptic Heteroreceptors: Located on non-serotonergic neurons in various brain regions, ipsapirone's action at these receptors directly modulates the activity of these downstream neurons.

The net effect of ipsapirone's action is a complex modulation of the serotonergic system, which is believed to underlie its therapeutic effects.

Quantitative Data

The following tables summarize the key quantitative data regarding ipsapirone's pharmacological profile.

Table 1: Receptor Binding Affinity of Ipsapirone

| Receptor Subtype | K_i_ (nM) | Reference |

| 5-HT1A | 10 | [2] |

| 5-HT2 | >1000 | [3] |

| Dopamine D2 | Moderate Affinity | [2] |

| Alpha-1 Adrenergic | Moderate Affinity | [2] |

K_i_ (Inhibition constant) is a measure of the drug's binding affinity to a receptor. A lower K_i_ value indicates a higher affinity.

Table 2: Preclinical Efficacy of Ipsapirone in Animal Models of Anxiety

| Animal Model | Endpoint | ED_50_ (mg/kg) | Reference |

| Rat Punished Drinking Test | Increased Punished Responding | 10 - 17 | |

| Rat Ultrasonic Vocalization Test | Inhibition of Distress Calls | Not explicitly stated, but dose-dependent inhibition observed |

ED_50_ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Table 3: Clinical Efficacy of Ipsapirone in Anxiety and Depression

| Clinical Indication | Study Population | Dosing Regimen | Primary Outcome Measure | Key Finding | Reference |

| Generalized Anxiety Disorder (GAD) | Outpatients with GAD | 5 mg t.i.d. | Hamilton Anxiety Rating Scale (HAM-A) | Significant improvement compared to placebo | |

| Generalized Anxiety Disorder (GAD) | Outpatients with GAD | 15 mg/day | Hamilton Anxiety Rating Scale (HAM-A) | Therapeutically superior to placebo | |

| Major Depressive Disorder (MDD) | Outpatients with MDD | 7.5 mg t.i.d. | Hamilton Depression Rating Scale (HAM-D) | Significant improvement compared to placebo (mean change from baseline of -13.13 for ipsapirone vs. -3.19 for placebo) | |

| Major Depressive Disorder (MDD) | Outpatients with moderate to severe MDD | 30 mg and 50 mg once daily (controlled-release) | Hamilton Depression Rating Scale (HAM-D) | No significant difference from placebo in overall treatment response. Sub-analyses showed some benefit at 50mg. |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the effects of ipsapirone.

Radioligand Binding Assay

Objective: To determine the binding affinity of ipsapirone for the 5-HT1A receptor.

Protocol Overview:

-

Membrane Preparation: Rat brain tissue, typically the hippocampus or cortex, is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

-

Incubation: The membrane preparation is incubated with a specific radioligand for the 5-HT1A receptor, such as [3H]8-OH-DPAT.

-

Competition Assay: To determine the affinity of ipsapirone, the incubation is carried out in the presence of various concentrations of unlabeled ipsapirone.

-

Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The concentration of ipsapirone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of ipsapirone on extracellular serotonin levels in specific brain regions.

Protocol Overview:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the ventral hippocampus or dorsal raphe nucleus) of an anesthetized or freely moving rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Dialysate Collection: Small molecules from the extracellular fluid, including serotonin, diffuse across the semipermeable membrane of the probe and into the perfusate. The resulting dialysate is collected at regular intervals.

-

Neurochemical Analysis: The concentration of serotonin in the dialysate samples is quantified using highly sensitive analytical techniques, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Drug Administration: After establishing a stable baseline of serotonin levels, ipsapirone is administered systemically (e.g., intraperitoneally or subcutaneously), and changes in extracellular serotonin are monitored over time.

Extracellular Single-Unit Recording

Objective: To assess the effect of ipsapirone on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

Protocol Overview:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A small burr hole is drilled in the skull overlying the dorsal raphe nucleus.

-

Electrode Placement: A microelectrode is slowly lowered into the dorsal raphe nucleus to record the extracellular action potentials of individual neurons.

-

Neuron Identification: Serotonergic neurons are typically identified by their characteristic slow and regular firing pattern.

-

Drug Administration: Once a stable baseline firing rate is established, ipsapirone is administered, often intravenously or iontophoretically directly onto the neuron.

-

Data Acquisition and Analysis: The firing rate of the neuron is recorded before, during, and after drug administration to determine the effect of ipsapirone.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Ipsapirone's dual action on pre- and postsynaptic 5-HT1A receptors.

Caption: Downstream signaling pathways activated by the 5-HT1A receptor.

Caption: A typical workflow for an in vivo microdialysis experiment.

Discussion and Future Directions

Ipsapirone has proven to be a valuable tool for elucidating the role of the 5-HT1A receptor in the regulation of serotonergic neurotransmission and its implications for anxiety and depression. Its selective partial agonism allows for a nuanced modulation of the system, which has been instrumental in understanding the differential effects of presynaptic versus postsynaptic 5-HT1A receptor activation.

While preclinical studies have consistently demonstrated the anxiolytic and antidepressant-like effects of ipsapirone, clinical trial results have been more varied. This highlights the translational challenges in drug development for psychiatric disorders and underscores the need for further research to identify patient populations that may benefit most from this class of medication.

Future research should focus on several key areas:

-

Refining the understanding of 5-HT1A receptor signaling: Further investigation into the downstream signaling pathways and their cell-type-specific effects will provide a more complete picture of ipsapirone's mechanism of action.

-

Exploring the role of receptor desensitization: The long-term effects of ipsapirone on 5-HT1A receptor sensitivity and its implications for therapeutic efficacy require further study.

-

Identifying biomarkers of treatment response: The development of biomarkers to predict which patients are most likely to respond to ipsapirone would be a significant advancement in personalized medicine for anxiety and depressive disorders.

Conclusion

Ipsapirone's selective partial agonism at the 5-HT1A receptor provides a powerful means to modulate serotonergic neurotransmission. Through its actions on both presynaptic autoreceptors and postsynaptic heteroreceptors, it reduces serotonin release and directly influences the activity of downstream neuronal circuits. The comprehensive data presented in this guide, from receptor binding affinities to clinical efficacy, underscore the importance of ipsapirone as a research tool and a potential therapeutic agent. Continued investigation into its nuanced pharmacological effects will undoubtedly contribute to a deeper understanding of the serotonergic system and the development of more effective treatments for mood and anxiety disorders.

References

- 1. Anxiolytic effects of the 5-HT1A receptor agonist ipsapirone in the rat: neurobiological correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Central action of ipsapirone, a new anxiolytic drug, on serotoninergic, noradrenergic and dopaminergic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on the Azapirone Class of Compounds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The azapirones represent a distinct class of psychotropic agents, primarily recognized for their anxiolytic and antidepressant properties. Unlike traditional anxiolytics such as benzodiazepines, azapirones exhibit a novel mechanism of action centered on the serotonin 5-HT1A receptor, offering a unique therapeutic profile with a reduced risk of dependence and sedation.[1] This technical guide provides an in-depth overview of the foundational studies that have shaped our understanding of this important class of compounds. It covers their core pharmacology, key experimental methodologies used in their evaluation, and the critical signaling pathways they modulate.

Core Pharmacology and Mechanism of Action

The defining characteristic of the azapirone class is their high affinity and partial agonist activity at the serotonin 5-HT1A receptor.[2] This interaction is believed to be the primary driver of their therapeutic effects.[3] Azapirones, such as the prototypical buspirone, as well as gepirone, ipsapirone, and tandospirone, all share this fundamental mechanism.[2]

Their action is multifaceted:

-

Presynaptic 5-HT1A Autoreceptors: Azapirones act as full agonists at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus.[4] This initially leads to a decrease in the firing rate of these neurons and a reduction in serotonin synthesis and release.

-

Postsynaptic 5-HT1A Receptors: In postsynaptic regions, such as the hippocampus and cortex, azapirones behave as partial agonists.

The delayed onset of the anxiolytic effects of azapirones is thought to be due to the gradual desensitization of the presynaptic 5-HT1A autoreceptors. This desensitization ultimately leads to a restoration of the serotonergic neuron firing rate and an enhancement of serotonin release in key brain regions.

While the 5-HT1A receptor is the primary target, many azapirones also exhibit varying affinities for other receptors, which can contribute to their overall pharmacological profile and side effects. Notably, some members of this class show affinity for dopamine D2 receptors, where they typically act as antagonists or partial agonists.

Quantitative Pharmacological Data

The binding affinities of various azapirones for key neurotransmitter receptors are crucial for understanding their selectivity and potential off-target effects. The following table summarizes the inhibitory constant (Ki) values for several prominent azapirones. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT1A (Ki, nM) | Dopamine D2 (Ki, nM) | α1-Adrenergic (Ki, nM) | α2-Adrenergic (Ki, nM) |

| Buspirone | 21 (median) | 1700 | - | - |

| Tandospirone | 27 ± 5 | 240 | 1300-41000 | 1300-41000 |

| Gepirone | - | - | - | - |

| Ipsapirone | - | - | - | - |

Data compiled from multiple sources. Note: Comprehensive and directly comparable Ki value tables are not always available in a single source, and experimental conditions can vary between studies.

Key Experimental Protocols

The characterization of azapirones has relied on a variety of sophisticated experimental techniques. The following are detailed protocols for two fundamental assays.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.

Objective: To quantify the affinity of an azapirone for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Receptor Source: Homogenized rat hippocampal tissue or cell membranes expressing cloned human 5-HT1A receptors.

-

Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Non-specific Binding Control: 10 µM Serotonin or another suitable 5-HT1A ligand.

-

Test Compound: Azapirone at a range of concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/C).

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and centrifuge again to remove endogenous substances.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding Wells: Add a fixed concentration of [3H]8-OH-DPAT and the membrane preparation to the assay buffer.

-

Non-specific Binding Wells: Add the same components as the total binding wells, plus a high concentration of the non-specific binding control ligand.

-

Competitive Binding Wells: Add the membrane preparation, the fixed concentration of [3H]8-OH-DPAT, and varying concentrations of the test azapirone.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Counting:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

For the competitive binding wells, determine the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Extracellular Electrophysiological Recording of Dorsal Raphe Neuron Activity

This protocol outlines a method for recording the spontaneous firing rate of serotonergic neurons in the dorsal raphe nucleus of an anesthetized rat and observing the effects of azapirone administration.

Objective: To measure the in vivo effect of an azapirone on the electrical activity of serotonin neurons.

Materials:

-

Animal Model: Anesthetized adult male Sprague-Dawley rat.

-

Surgical Equipment: Stereotaxic apparatus, surgical drill, recording microelectrode (e.g., glass micropipette filled with 2M NaCl).

-

Recording Equipment: High-impedance microelectrode amplifier, oscilloscope, audio monitor, data acquisition system (computer with appropriate software).

-

Test Compound: Azapirone solution for intraperitoneal (i.p.) or intravenous (i.v.) injection.

Procedure:

-

Animal Preparation:

-

Anesthetize the rat (e.g., with chloral hydrate or isoflurane).

-

Mount the animal in a stereotaxic apparatus.

-

Perform a craniotomy to expose the brain surface above the dorsal raphe nucleus.

-

-

Electrode Placement:

-

Carefully lower the recording microelectrode into the dorsal raphe nucleus using stereotaxic coordinates.

-

Identify serotonergic neurons based on their characteristic slow, regular firing pattern (0.5-2.5 Hz) and long-duration, positive-going action potentials.

-

-

Baseline Recording:

-

Once a stable recording from a single neuron is established, record the baseline spontaneous firing rate for a period of time (e.g., 5-10 minutes) to ensure stability.

-

-

Drug Administration:

-

Administer the azapirone solution via i.p. or i.v. injection.

-

-

Post-Drug Recording:

-

Continuously record the neuronal firing rate for an extended period after drug administration (e.g., 30-60 minutes) to observe the full time course of the drug's effect.

-

-

Data Analysis:

-

Analyze the recorded spike train data to determine the firing rate (in spikes per second or Hz) before and after drug administration.

-

Construct a time-course plot of the firing rate to visualize the onset, magnitude, and duration of the drug's inhibitory effect.

-

For dose-response studies, administer different doses of the azapirone to different groups of animals and calculate the ED50 (the dose that produces 50% of the maximal inhibitory effect).

-

Visualizing Key Processes

5-HT1A Receptor Signaling Pathway

The binding of an azapirone to the 5-HT1A receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway.

Caption: 5-HT1A receptor signaling cascade initiated by azapirone binding.

Experimental Workflow for Azapirone Characterization

The development and characterization of a novel azapirone compound follows a structured workflow, from initial screening to in vivo testing.

Caption: Preclinical experimental workflow for azapirone characterization.

Conclusion

The foundational research on azapirones has established them as a valuable class of therapeutic agents with a distinct mechanism of action. Their selective partial agonism at 5-HT1A receptors provides a targeted approach to modulating serotonergic neurotransmission, offering an alternative to older classes of anxiolytics. The experimental protocols and our understanding of the signaling pathways detailed in this guide have been instrumental in the development and characterization of these compounds. Future research will likely focus on refining the selectivity of new chemical entities within this class to further optimize their therapeutic efficacy and minimize off-target effects, as well as exploring their potential in a wider range of neuropsychiatric disorders.

References

- 1. Azapirones: an alternative to benzodiazepines for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buspirone and related compounds as alternative anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azapirones: history of development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Ipsapirone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipsapirone is a selective partial agonist of the serotonin 5-HT1A receptor, belonging to the azapirone chemical class.[1] It has demonstrated both anxiolytic and antidepressant-like properties in a variety of preclinical rodent models.[2] These effects are primarily attributed to its interaction with the central serotonergic system.[2] Ipsapirone's mechanism of action involves the stimulation of presynaptic 5-HT1A autoreceptors in the raphe nuclei, which leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin release in projection areas like the hippocampus.[2] It also acts on postsynaptic 5-HT1A receptors. This document provides detailed protocols for common in vivo rodent studies involving ipsapirone, along with key quantitative data and application notes to guide researchers in their experimental design.

Mechanism of Action: 5-HT1A Receptor Signaling

Ipsapirone exerts its effects by binding to and activating 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.[3] Activation of these receptors initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.

dot digraph "Ipsapirone_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Ipsapirone [label="Ipsapirone", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="5-HT1A Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylate Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#34A853", fontcolor="#FFFFFF"]; K_channel [label="K+ Channel", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_channel [label="Ca2+ Channel", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Firing [label="Decreased\nNeuronal Firing", shape=plaintext, fontcolor="#202124"]; Serotonin_Release [label="Decreased\nSerotonin Release", shape=plaintext, fontcolor="#202124"];